

Structure of [2,2'-Bipyrimidine]-5,5'-dicarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: [2,2'-Bipyrimidine]-5,5'-
dicarbonitrile

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Executive Summary

[2,2'-Bipyrimidine]-5,5'-dicarbonitrile (CAS: 1994246-54-6) is a high-symmetry, electron-deficient heterocyclic molecule.[1] Structurally, it consists of two pyrimidine rings connected at the C2 positions, with nitrile (-CN) functional groups at the C5 positions.[1]

Unlike its ubiquitous analog 2,2'-bipyridine, the bipyrimidine core contains four nitrogen atoms within the aromatic system.[1] This modification drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it an exceptional

-acceptor ligand and a building block for n-type organic semiconductors, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs).[1]

Molecular Architecture & Electronic Properties[1]

Structural Geometry

The molecule exhibits

or

symmetry depending on the torsional angle between the pyrimidine rings.[1]

- **Planarity:** In the solid state, the molecule is nearly planar due to the absence of steric hindrance at the 3,3'-positions (unlike 2,2'-bipyridine, where H3-H3' repulsion can induce twisting).[1] The trans-planar conformation is energetically favored to maximize π -conjugation.[1]
- **Bond Vectors:** The nitrile groups at the 5,5'-positions extend along the longitudinal axis, increasing the molecule's length to approximately 11-12 Å.[1]
- **Chelation Site:** The N1,N1' nitrogens form a chelating pocket with a bite angle suitable for transition metals (e.g., Ru(II), Ir(III)), while the N3,N3' nitrogens remain available for bridging interactions.

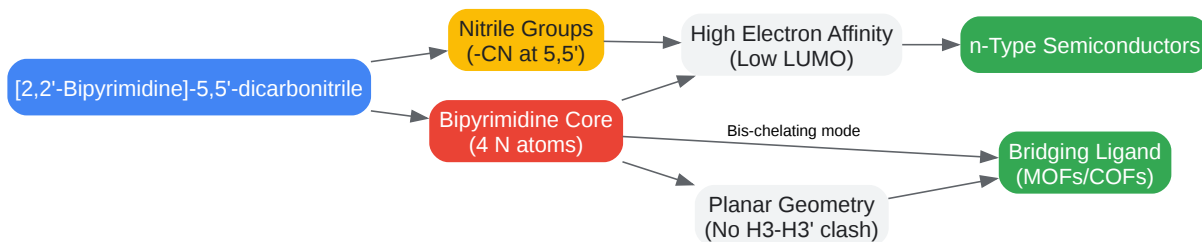
Electronic Character

The introduction of two additional nitrogen atoms in the rings and two electron-withdrawing nitrile groups creates a highly electron-deficient system.[1]

- **Electrostatic Potential:** The center of the rings is highly positive, facilitating anion-interactions.[1]
- **Coordination Modes:** It acts as a neutral bridging ligand, capable of coordinating two metal centers simultaneously (bis-bidentate mode), a feature not possible with 2,2'-bipyridine.[1]

Visualization of Coordination Logic

The following diagram illustrates the structural logic and potential coordination modes of the molecule.



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Figure 1: Structural decomposition linking molecular features to functional properties.[1]

Synthesis & Purification Protocols

The synthesis of **[2,2'-Bipyrimidine]-5,5'-dicyanitrile** is challenging due to the poor reactivity of pyrimidines in electrophilic aromatic substitution.[1] The most robust route involves a "bottom-up" approach starting from 2-chloropyrimidine.

Synthetic Pathway (Step-by-Step)

Step 1: Synthesis of 2-Iodopyrimidine

Reagents: 2-Chloropyrimidine, conc. HI (57%).[1][2] Protocol:

- Suspend 2-chloropyrimidine in dichloromethane (DCM) at 0°C.
- Slowly add concentrated hydriodic acid (HI).
- Stir at room temperature for 16–24 hours.
- Neutralize with NaHCO₃

, extract with DCM, and dry over MgSO₄

. Yield: ~85-90%.[1] Mechanism: Finkelstein-type halogen exchange.[1]

Step 2: Ullmann Coupling to 2,2'-Bipyrimidine

Reagents: 2-Iodopyrimidine, Copper powder (activated), DMF.[1] Protocol:

- Mix 2-iodopyrimidine with activated copper bronze in dry DMF.
- Heat to 110–120°C under inert atmosphere (Ar or N) for 12 hours.
- Filter hot to remove copper residues.[1]
- Evaporate solvent and sublime the crude product to obtain pure 2,2'-bipyrimidine.[1] Yield: ~60-75%.[1][3]

Step 3: Bromination to 5,5'-Dibromo-2,2'-bipyrimidine

Reagents: 2,2'-Bipyrimidine, Bromine (Br

), Glacial Acetic Acid.[1] Protocol:

- Dissolve 2,2'-bipyrimidine in glacial acetic acid.
- Add excess bromine dropwise.
- Reflux for 4 hours. The electron-deficient ring requires harsh conditions for electrophilic substitution.[1]
- Neutralize with aqueous NaOH.[1] The product precipitates as a white/off-white solid.[1] Yield: ~40-50%.[1]

Step 4: Cyanation (Rosenmund-von Braun)

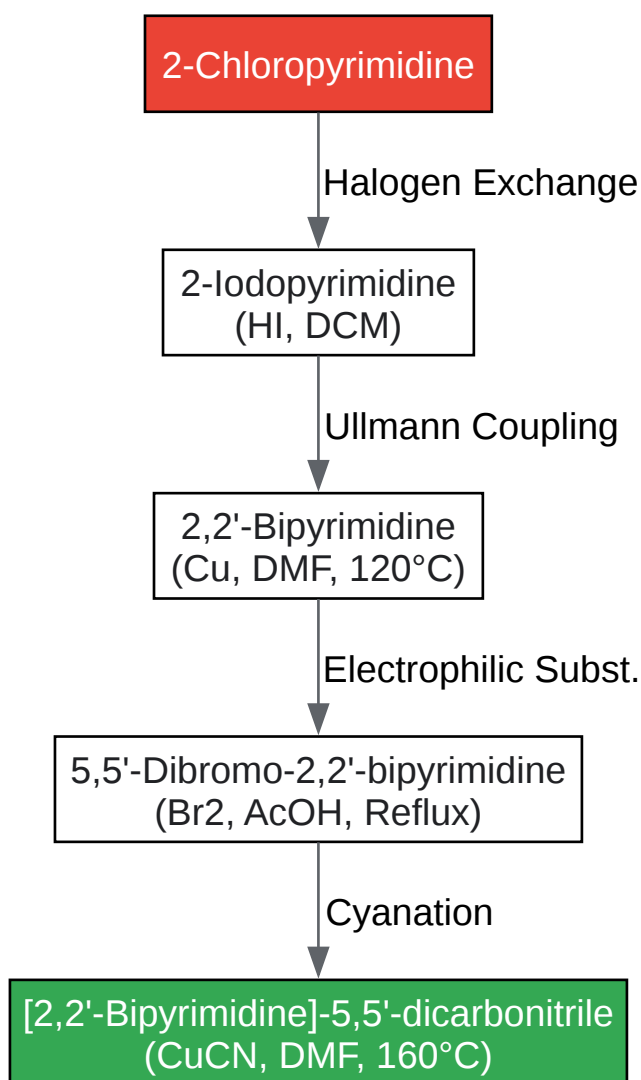
Reagents: 5,5'-Dibromo-2,2'-bipyrimidine, CuCN (or Zn(CN)

with Pd catalyst), DMF/NMP.[1] Protocol:

- Dissolve the dibromo precursor in dry DMF or NMP.[1]
- Add CuCN (2.5 equivalents).[1]
- Reflux at 160°C for 6–10 hours.

- Pour into aqueous ammonia/FeCl solution to decompose the copper complex.[1]
- Extract with DCM and purify via column chromatography (SiO₂, DCM/MeOH gradient).[1] Yield: ~30-45%.[1]

Visualization of Synthesis



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Figure 2: Synthetic route from commercial precursors to the target dicyanitrile.

Crystallographic & Physical Data[1]

Physical Properties

Property	Value	Notes
	C	
Molecular Formula	H N	High Nitrogen Content (40.4%)
Molecular Weight	208.18 g/mol	
Melting Point	>280°C (dec.)	Estimated based on bipyridine analog (272°C)
Solubility	Low in alcohols; Moderate in DMF, DMSO	Planar stacking reduces solubility
Appearance	White to pale yellow powder	

Crystal Packing

While the specific crystal structure of the dicyanide derivative is less common in open databases than the bipyridine analog, its packing is governed by

-

stacking interactions.[1]

- Space Group: Likely P

(Triclinic) or P2

/c (Monoclinic), similar to 2,2'-bipyridine-5,5'-dicyanide.[1]

- Intermolecular Forces: The nitrile groups act as weak hydrogen bond acceptors (C-H...N) and direct the formation of 1D chains or 2D sheets.[1] The electron-deficient pyrimidine rings favor face-to-face stacking with electron-rich guests (donor-acceptor co-crystals).[1]

Functional Applications

Metal-Organic Frameworks (MOFs)

This molecule is a "privileged linker" for MOFs due to its rigidity and dual functionality.[1]

- Role: Acts as a linear strut (via nitrile coordination) or a chelating node (via bipyrimidine nitrogens).[1]
- Mechanism: The high electron deficiency makes the resulting MOFs excellent candidates for sensing electron-rich analytes (e.g., amines) via fluorescence quenching.[1]

Optoelectronics[1]

- OLEDs: Used as an electron-transport material (ETM) or hole-blocking layer (HBL) due to its deep HOMO/LUMO levels.[1]
- Photophysics: The molecule exhibits blue fluorescence in solution, which is often quenched in the solid state due to aggregation (ACQ).[1]

References

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- Title: "2,2'-Bipyrimidine: A versatile ligand in coordination chemistry."^[1]
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- Database Entry
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 - Source: PubChem / BLD Pharm.^[1]
 - URL: [\[Link\]](#) (Note: Link directs to the bipyridine isomer record for comparative data; specific CAS 1994246-54-6 is commercially listed).^[1]

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